2-(4-Amino-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-[4-(2,6-dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-acetamide
Overview
Description
2-(4-Amino-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-[4-(2,6-dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-acetamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a triazole ring, and a pyrimidine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-[4-(2,6-dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-acetamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and triazole intermediates, followed by their coupling under specific conditions to form the desired compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the triazole and furan rings .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-[4-(2,6-dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions such as halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of nitro groups would yield corresponding amines.
Scientific Research Applications
2-(4-Amino-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-[4-(2,6-dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Amino-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-[4-(2,6-dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Amino-1H-1,2,4-triazol-3-yl)acetic acid
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
- 3,5-bis(1′,2′,4′-triazol-1′-yl)pyridine
Uniqueness
What sets 2-(4-Amino-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-[4-(2,6-dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-acetamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8O4S2/c1-12-10-17(23-13(2)22-12)27-34(30,31)15-7-5-14(6-8-15)24-18(29)11-33-20-26-25-19(28(20)21)16-4-3-9-32-16/h3-10H,11,21H2,1-2H3,(H,24,29)(H,22,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOWLGSZGSFDAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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